

An In-depth Technical Guide to 3-Isoamyl-6-methyl-2-heptyl Myristate

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Compound of Interest

Compound Name: 3-Isoamyl-6-methyl-2-heptyl myristate

Cat. No.: B3030217

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Isoamyl-6-methyl-2-heptyl myristate**, a complex fatty acid ester. Due to the compound's specificity, this document combines data from chemical supplier specifications with plausible, detailed experimental protocols derived from established organic chemistry principles for its synthesis and analysis. Information regarding its functional applications is based on the known properties of analogous long-chain fatty acid esters used in the pharmaceutical and cosmetic industries.

Chemical Identity and Properties

3-Isoamyl-6-methyl-2-heptyl myristate is the ester formed from myristic acid (tetradecanoic acid) and the highly branched secondary alcohol, 3-isooamyl-6-methyl-2-heptanol. Its structure lends it significant lipophilicity, making it suitable for use as an emollient, solvent, and vehicle in various formulations.

Synonyms:

- 3-Isoamyl-6-methyl-2-heptyl Tetradecanoate
- 2-Isopentyl-1,5-dimethylhexyl Tetradecanoate
- Myristic Acid 3-Isoamyl-6-methyl-2-heptyl Ester

- Tetradecanoic Acid 3-Isoamyl-6-methyl-2-heptyl Ester

Physicochemical Data

The quantitative properties of **3-Isoamyl-6-methyl-2-heptyl myristate** are summarized below. Data is compiled from commercially available sources.

Property	Value	Reference(s)
CAS Number	88332-30-3	[General]
Molecular Formula	C ₂₇ H ₅₄ O ₂	[General]
Molecular Weight	410.73 g/mol	[General]
Appearance	Colorless to almost colorless liquid	[General]
Purity (by GC)	>95.0%	[General]
Density	0.850 g/cm ³	[General]
Refractive Index	1.450	[General]

Experimental Protocols

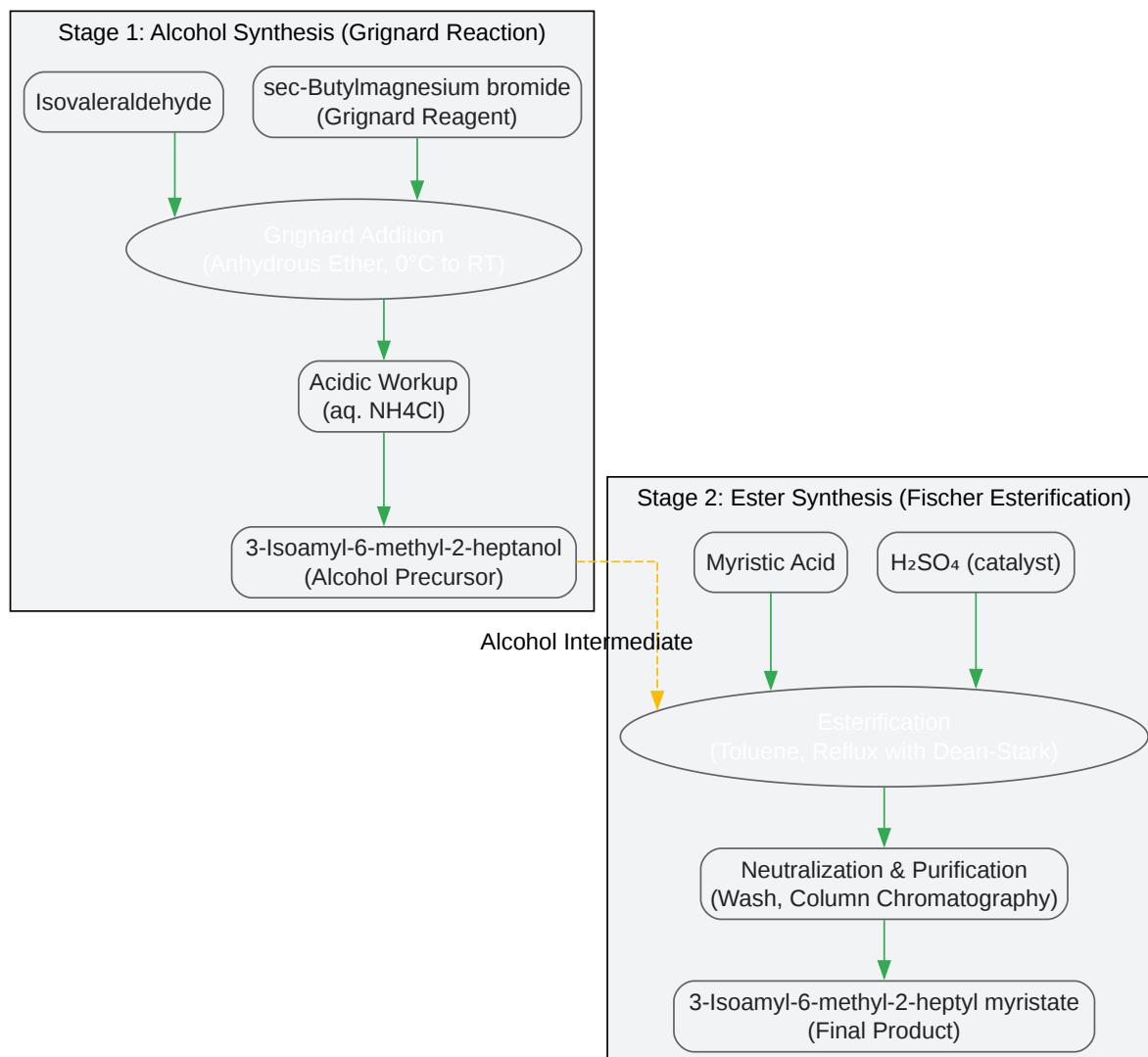
Detailed experimental data for **3-Isoamyl-6-methyl-2-heptyl myristate** is not extensively available in peer-reviewed literature. Therefore, the following sections provide detailed, plausible experimental protocols for its synthesis and characterization based on standard, widely accepted organic chemistry methodologies.

Proposed Synthesis Workflow

The synthesis of **3-Isoamyl-6-methyl-2-heptyl myristate** can be logically approached as a two-stage process:

- Stage 1: Grignard Synthesis of the Alcohol Precursor. Synthesis of the novel secondary alcohol, 3-isoamyl-6-methyl-2-heptanol, via a Grignard reaction.

- Stage 2: Fischer Esterification. Reaction of the synthesized alcohol with myristic acid to form the final ester product.



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Proposed two-stage synthesis workflow.

Protocol 1: Synthesis of 3-Isoamyl-6-methyl-2-heptanol

This protocol describes a plausible Grignard reaction to form the required secondary alcohol.

Materials:

- Magnesium turnings
- Iodine (crystal)
- 2-Bromobutane
- Isovaleraldehyde (3-methylbutanal)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard reflux and distillation glassware (flame-dried)

Procedure:

- Grignard Reagent Preparation:
 - Place magnesium turnings (1.1 eq.) and a small crystal of iodine in a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon).
 - Add anhydrous diethyl ether to cover the magnesium.
 - Prepare a solution of 2-bromobutane (1.0 eq.) in anhydrous diethyl ether in a dropping funnel.

- Add a small amount of the 2-bromobutane solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle bubbling. If needed, gently warm the flask.
- Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux. After addition, stir for 1 hour at room temperature to ensure complete formation of sec-butylmagnesium bromide.

• Reaction with Aldehyde:

- Cool the Grignard reagent solution to 0°C in an ice bath.
- Add a solution of isovaleraldehyde (1.0 eq.) in anhydrous diethyl ether to the dropping funnel.
- Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
- After addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

• Work-up and Purification:

- Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
- Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude alcohol product by vacuum distillation.

Protocol 2: Fischer Esterification

This protocol details the acid-catalyzed esterification of the synthesized alcohol with myristic acid.

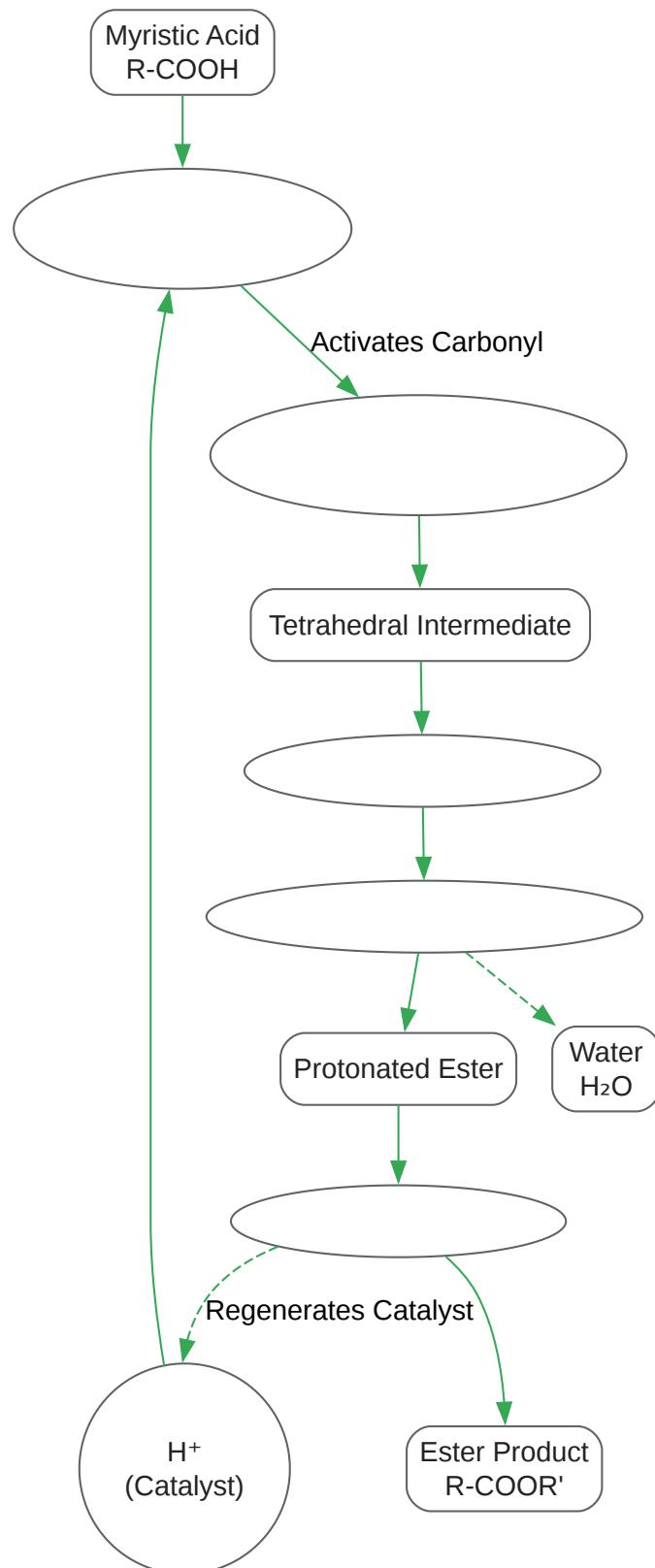
Materials:

- 3-Isoamyl-6-methyl-2-heptanol (from Protocol 2.2)
- Myristic acid
- Toluene
- Concentrated sulfuric acid (H_2SO_4)
- 5% aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl)
- Anhydrous sodium sulfate (Na_2SO_4)
- Dean-Stark apparatus, reflux condenser, and standard glassware

Procedure:

- Reaction Setup:
 - In a round-bottom flask, combine 3-isoamyl-6-methyl-2-heptanol (1.0 eq.), myristic acid (1.1 eq.), and toluene (as solvent).
 - Attach a Dean-Stark trap and reflux condenser.
 - Carefully add a catalytic amount of concentrated H_2SO_4 (e.g., 1-2% of the molar quantity of the alcohol).
- Esterification:
 - Heat the mixture to reflux. Water will be formed during the reaction and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

- Monitor the reaction progress by TLC or by observing the cessation of water collection (typically 4-8 hours).
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and wash sequentially with water, 5% NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.
 - Dry the organic layer over anhydrous Na₂SO₄.
 - Filter and concentrate the solution under reduced pressure to remove the toluene.
 - Purify the crude ester via vacuum distillation or column chromatography on silica gel to yield the final product.

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Reaction mechanism of Fischer Esterification.

Analytical Characterization (Expected Results)

While specific spectral data for this compound is not publicly available, the following represents the expected results from standard analytical techniques based on its molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Expected Retention Time: On a standard non-polar GC column (e.g., DB-5ms), the ester would have a long retention time due to its high molecular weight (410.73 g/mol) and high boiling point.
- Expected Mass Spectrum: The mass spectrum would not likely show a prominent molecular ion peak ($m/z = 410.7$). Key fragmentation patterns would include:
 - A peak corresponding to the myristoyl cation $[\text{CH}_3(\text{CH}_2)_{12}\text{CO}]^+$ at $m/z = 211$.
 - Peaks resulting from the loss of the alkoxy group.
 - A series of peaks separated by 14 Da, characteristic of the fragmentation of the long alkyl chains.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this aliphatic ester would be characterized by several strong absorptions.

Wavenumber (cm^{-1})	Vibration Type	Expected Appearance
~2955-2850	C-H (Alkyl) Stretch	Strong, sharp peaks
~1740-1735	C=O (Ester Carbonyl) Stretch	Very Strong, sharp peak
~1465	C-H (Alkyl) Bend	Medium peak
~1250-1150	C-O (Ester) Stretch	Strong peak

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Expected Chemical Shifts):

- ~2.2-2.3 ppm (triplet): Protons on the carbon alpha to the carbonyl group (- $\text{CH}_2\text{-COO-}$).

- ~4.8-5.0 ppm (multiplet): The single proton on the carbon bearing the oxygen (-CH(R)-O-). This downfield shift is characteristic of a proton attached to a carbon bonded to an ester oxygen.
- ~1.2-1.6 ppm (broad multiplet): A large integral representing the many methylene (-CH₂-) protons in the long myristate and heptyl chains.
- ~0.8-0.9 ppm (multiplets/doublets/triplets): Several overlapping signals for the terminal methyl (-CH₃) groups of the isoamyl, methyl, and heptyl moieties.

¹³C NMR (Expected Chemical Shifts):

- ~173-174 ppm: Carbonyl carbon of the ester group.
- ~70-75 ppm: Carbon attached to the ester oxygen (-CH-O-).
- ~14-35 ppm: A series of peaks corresponding to the numerous sp³ hybridized carbons in the alkyl chains.

Applications in Drug Development and Formulation

While this specific ester is not widely cited in pharmaceutical literature, its structural class—long-chain, branched fatty acid esters—is well-established in topical and transdermal drug delivery. Its primary functions would be as a multifunctional excipient.

Role as an Emollient and Vehicle

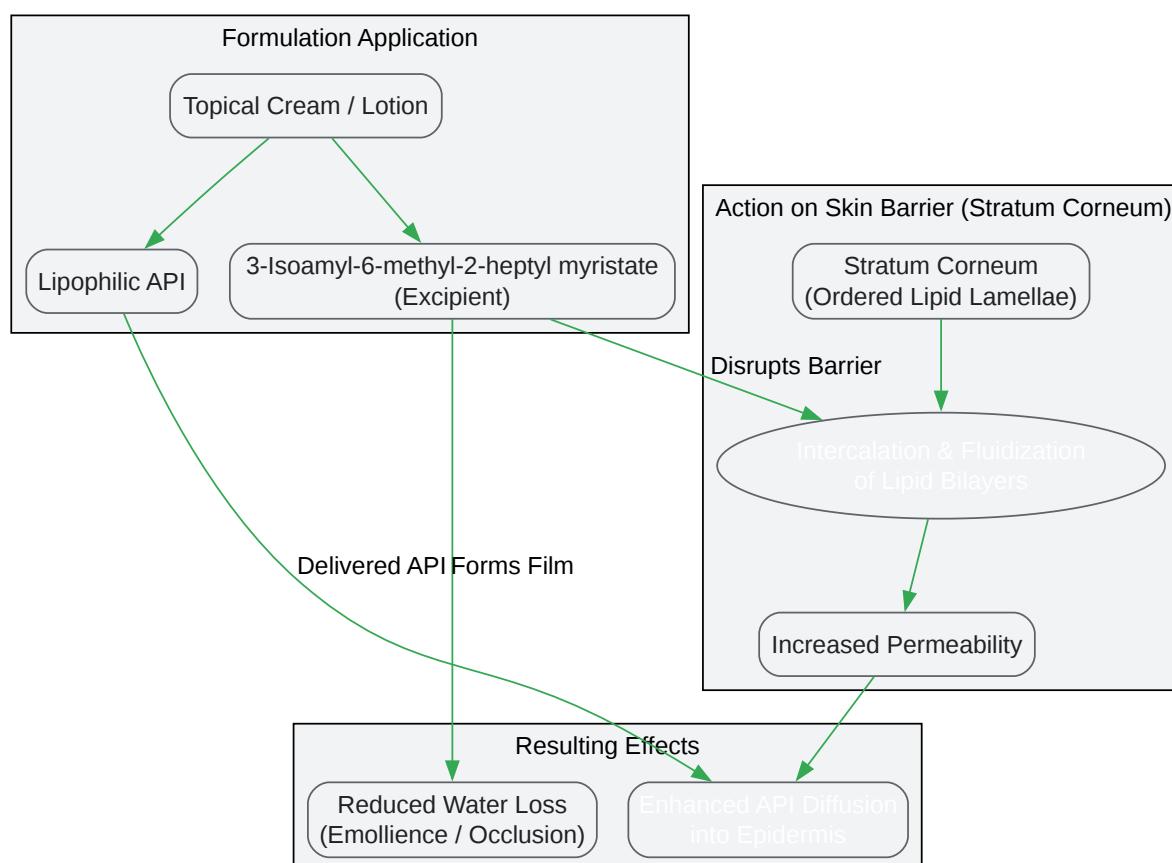
In topical formulations like creams and lotions, **3-Isoamyl-6-methyl-2-heptyl myristate** acts as an emollient. Its large, non-polar structure allows it to form a thin, occlusive film on the skin, which helps to reduce transepidermal water loss (TEWL) and improve skin hydration. Its liquid nature and lipophilicity make it an excellent solvent and vehicle for dissolving or dispersing lipophilic active pharmaceutical ingredients (APIs).

Mechanism as a Skin Penetration Enhancer

Fatty acid esters are known to enhance the penetration of APIs through the stratum corneum, the skin's primary barrier. The mechanism involves the temporary and reversible disruption of the highly ordered lipid lamellae within the stratum corneum. The long, flexible alkyl chains of

the ester can intercalate between the skin's own lipids (ceramides, cholesterol, fatty acids), increasing their fluidity. This creates more permeable pathways, allowing the API to diffuse more readily into the deeper layers of the epidermis.

Mechanism of Emollient & Penetration Enhancement



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Functional role in topical formulations.

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